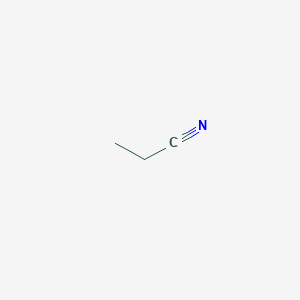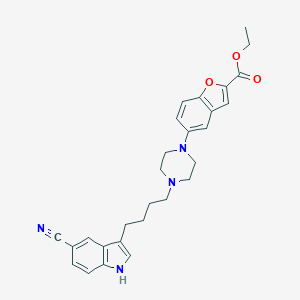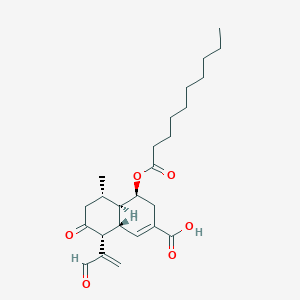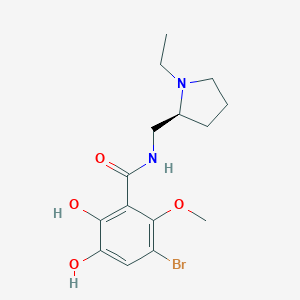
3-苯基-2-丙炔-1-醇
描述
3-Phenyl-2-propyn-1-ol is a phenyl acetylene derivative . It has the molecular formula C9H8O and a molecular weight of 132.1592 .
Synthesis Analysis
The synthesis of 3-Phenyl-2-propyn-1-ol is typically achieved through the reaction of aromatic carbonyl compounds and acetylene compounds . A common synthesis route involves reacting benzaldehyde with phenylacetylene under appropriate conditions, followed by distillation purification to obtain the target product .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-propyn-1-ol consists of a phenyl group (C6H5) attached to a propynol group (C≡CCH2OH) . The InChI representation of the molecule isInChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 . Chemical Reactions Analysis
The transformation of 3-Phenyl-2-propyn-1-ol and its ethers in methanol and ethanol by certain catalytic systems leads to 1-phenyl-3-alkoxy-1-propanone, 1-phenyl-1,1,3-trialkoxypropane, and 1-phenyl-2-propen-1-one .Physical And Chemical Properties Analysis
3-Phenyl-2-propyn-1-ol has a refractive index of 1.5850 . It has a boiling point of 129-130°C at 10 mmHg and a density of 1.06 g/mL at 25°C . The SMILES string representation of the molecule isOCC#Cc1ccccc1 .
科学研究应用
Basic Information
“3-Phenyl-2-propyn-1-ol” is a chemical compound with the molecular formula C9H8O . It’s also known as 3-phenyl-prop-2-yn-1-ol . The compound is clear, colourless to yellow in appearance .
Inhibitory Effect on Nitrification in Soil
One of the known applications of “3-Phenyl-2-propyn-1-ol” is its use as an inhibitor of nitrification in soil . Nitrification is a process in the nitrogen cycle where ammonia gets converted into nitrate. Inhibiting this process can be beneficial in certain agricultural or environmental contexts.
作用机制
Target of Action
3-Phenyl-2-propyn-1-ol is an organic chemical compound with the molecular formula C9H8O . It is primarily known for its inhibitory effect on nitrification in soil
Mode of Action
It is known to have an inhibitory effect on nitrification in soil . Nitrification is a key process in the nitrogen cycle that involves the conversion of ammonia to nitrate by soil bacteria. By inhibiting this process, 3-Phenyl-2-propyn-1-ol could potentially affect the availability of nitrogen in the soil, which could have implications for plant growth and soil health.
Biochemical Pathways
Given its inhibitory effect on nitrification, it can be inferred that it likely interferes with the metabolic pathways of nitrifying bacteria in the soil .
Result of Action
The primary known result of the action of 3-Phenyl-2-propyn-1-ol is the inhibition of nitrification in soil . This could potentially lead to changes in soil nitrogen levels, affecting plant growth and soil microbial communities.
Action Environment
The action of 3-Phenyl-2-propyn-1-ol is likely influenced by various environmental factors. For instance, soil properties such as pH, temperature, moisture content, and organic matter content could potentially affect the compound’s stability, efficacy, and overall impact on nitrification
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
属性
IUPAC Name |
3-phenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITUNGCLDSFVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074543 | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-propyn-1-ol | |
CAS RN |
1504-58-1 | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)









